![molecular formula C12H14ClN3O4 B12397294 4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine is a synthetic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a ribofuranosyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system.
Introduction of the chloro group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the ribofuranosyl moiety: This step involves glycosylation, where the ribofuranosyl group is introduced using a glycosyl donor and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolopyrimidines.
Aplicaciones Científicas De Investigación
4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine: shares structural similarities with other pyrrolopyrimidines and nucleoside analogs.
Similar compounds: include this compound derivatives with different substituents on the pyrrolopyrimidine ring or the ribofuranosyl moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14ClN3O4 |
|---|---|
Peso molecular |
299.71 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H14ClN3O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3/t7-,8?,11-,12+/m1/s1 |
Clave InChI |
YNVCLSAXHSBSTK-SOZFEEPMSA-N |
SMILES isomérico |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=CC3=C2N=CN=C3Cl)O |
SMILES canónico |
CC1(C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)
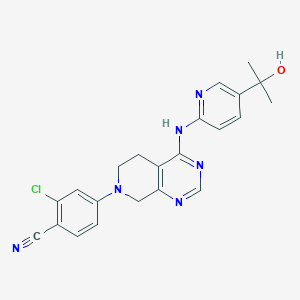


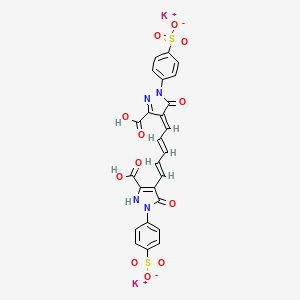

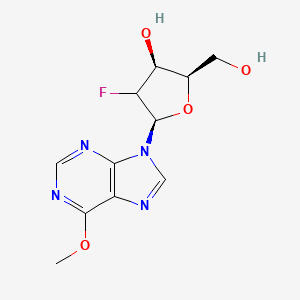
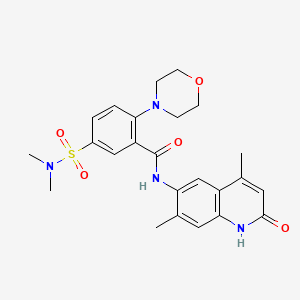
![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)
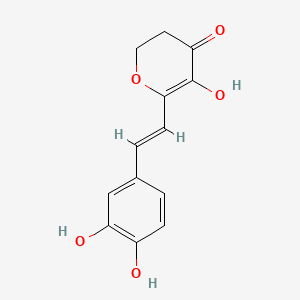

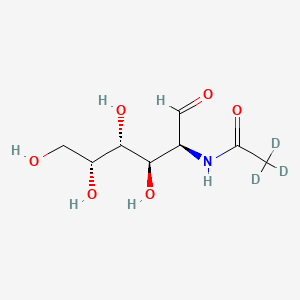
![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)
